N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 3-methylbutyl group at position 3 and a 2,4-dimethoxyphenyl acetamide moiety. The thienopyrimidine scaffold is known for its bioisosteric relationship with purines, enabling interactions with biological targets such as kinases and enzymes . The 2,4-dimethoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or polar substituents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-16(8-10-30-19)24(21(23)27)12-18(25)22-15-6-5-14(28-3)11-17(15)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDATCOJIMHKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
- InChI Key : UMYOPGALXXZXAE-UHFFFAOYSA-N
The compound features a thienopyrimidine core with a dimethoxyphenyl group and a methylbutyl side chain. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate their activity by binding to these targets, which may trigger various downstream signaling pathways. The precise molecular interactions and pathways remain an area of active investigation.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Properties : Research suggests potential antitumor effects through the inhibition of specific cancer cell lines.
- Antimicrobial Activity : In vitro studies have indicated effectiveness against various pathogens, including resistant strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Mycobacterium tuberculosis | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Anticancer Evaluation
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study: Antimicrobial Testing
In antimicrobial assays against Mycobacterium tuberculosis H37Rv, the compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents. This suggests a potential role in treating multidrug-resistant tuberculosis strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Acetamide Derivatives
Key Observations :
Heterocyclic Core Modifications
Table 2: Heterocyclic Scaffold Comparisons
Key Observations :
- Chromenone-pyrazolo-pyrimidine hybrids () demonstrate higher molecular weights (~571 Da) and melting points, suggesting enhanced thermal stability compared to the target compound .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- The 3-methylbutyl group in the target compound may confer improved membrane permeability compared to shorter alkyl chains (e.g., ethyl in ) .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienopyrimidine ring system is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For instance, ethyl 2-amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylate undergoes cyclization with urea in glacial acetic acid to yield the dihydrothienopyrimidine-dione framework.
Critical Reaction Parameters:
Functionalization at Position 3
Introduction of the 3-methylbutyl group at position 3 of the thienopyrimidine core is achieved through nucleophilic alkylation. Treatment of the thienopyrimidine-dione with 1-bromo-3-methylbutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C affords the alkylated intermediate.
Optimization Insights:
- Solvent Choice: DMF enhances nucleophilicity of the N-H group.
- Reaction Time: 12–18 hours for complete conversion.
Synthesis of the N-(2,4-Dimethoxyphenyl)Acetamide Side Chain
Preparation of 2-Chloroacetamide Intermediate
2-Chloro-N-(2,4-dimethoxyphenyl)acetamide is synthesized by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is employed as a base to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{2,4-Dimethoxyaniline} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{2-Chloro-N-(2,4-dimethoxyphenyl)acetamide}
$$
Coupling to the Thienopyrimidine Core
The final step involves coupling the 2-chloroacetamide derivative with the alkylated thienopyrimidine-dione. This is accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
Procedure:
- Dissolve the thienopyrimidine intermediate (1 equiv) and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (1.2 equiv) in DCM.
- Add EDCI (1.5 equiv) and DMAP (0.1 equiv) at 0°C under nitrogen.
- Warm to room temperature and stir for 24 hours.
- Purify via column chromatography (ethyl acetate/hexane).
Analytical Characterization
The structural integrity of the target compound is confirmed through spectroscopic and chromatographic analyses:
Table 1. Analytical Data for N-(2,4-Dimethoxyphenyl)-2-[3-(3-Methylbutyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl]Acetamide
Comparative Evaluation of Synthetic Routes
A comparative analysis of methodologies reveals critical insights:
- Cyclization Efficiency: Reactions employing urea in acetic acid outperform thiourea-based routes in yield and purity.
- Alkylation Specificity: Polar aprotic solvents (e.g., DMF) minimize side reactions during 3-methylbutyl introduction.
- Coupling Agents: EDCI/DMAP systems provide superior activation compared to DCC or HOBt, particularly for sterically hindered substrates.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Substituent introduction : The 3-methylbutyl group is introduced via alkylation using 1-bromo-3-methylbutane in dimethylformamide (DMF) with potassium carbonate as a base .
- Acetamide coupling : The final step involves coupling the thienopyrimidine intermediate with N-(2,4-dimethoxyphenyl)acetamide using EDCI/HOBt as coupling agents in anhydrous dichloromethane . Optimization : Control reaction temperature (60–80°C), use inert atmospheres to prevent oxidation, and employ HPLC to monitor intermediate purity (>95%) .
Q. Which characterization techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions, e.g., methoxy protons at δ 3.7–3.8 ppm and thienopyrimidine protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 470.2) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with cyclopentyl) and compare activity .
- Functional group tuning : Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to assess electronic effects .
- Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify critical binding moieties .
Q. What strategies address solubility limitations in in vitro bioassays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions .
Q. How can contradictions in biological activity data between studies be resolved?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Purity verification : Re-analyze compound batches via HPLC-UV/MS to rule out degradation products .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
Q. What advanced techniques elucidate target interaction mechanisms?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., Kd values for EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
